N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421461-67-7
VCID: VC11899810
InChI: InChI=1S/C18H16N4O/c23-18(15-4-1-2-10-19-15)21-14-8-6-13(7-9-14)16-12-20-17-5-3-11-22(16)17/h1-2,4,6-10,12H,3,5,11H2,(H,21,23)
SMILES: C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
Molecular Formula: C18H16N4O
Molecular Weight: 304.3 g/mol

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide

CAS No.: 1421461-67-7

Cat. No.: VC11899810

Molecular Formula: C18H16N4O

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide - 1421461-67-7

Specification

CAS No. 1421461-67-7
Molecular Formula C18H16N4O
Molecular Weight 304.3 g/mol
IUPAC Name N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C18H16N4O/c23-18(15-4-1-2-10-19-15)21-14-8-6-13(7-9-14)16-12-20-17-5-3-11-22(16)17/h1-2,4,6-10,12H,3,5,11H2,(H,21,23)
Standard InChI Key ZYRWJVARDCCMOB-UHFFFAOYSA-N
SMILES C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
Canonical SMILES C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]pyridine-2-carboxamide . Its molecular formula (C18H16N4O\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}) reflects a hybrid structure combining a bicyclic pyrroloimidazole system, a para-substituted phenyl ring, and a pyridine-2-carboxamide moiety.

Structural Features

The compound’s architecture includes:

  • A pyrrolo[1,2-a]imidazole core (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), a bicyclic system fused from pyrrole and imidazole rings .

  • A phenyl group at the 3-position of the pyrroloimidazole, providing a planar aromatic scaffold.

  • A pyridine-2-carboxamide substituent linked to the phenyl ring, introducing hydrogen-bonding capabilities via the amide group.

The 3D conformational analysis reveals a non-planar geometry due to steric interactions between the pyrroloimidazole and pyridine groups, which may influence its binding to biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight304.3 g/mol
SMILESC1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=N4
InChIKeyZYRWJVARDCCMOB-UHFFFAOYSA-N
Solubility (Predicted)Low aqueous solubility

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide typically involves multi-step protocols:

  • Pyrroloimidazole Core Formation: Cyclization of γ-aminobutyric acid derivatives or cycloaddition reactions to construct the bicyclic system.

  • Phenyl Substitution: Suzuki-Miyaura coupling or Ullmann reactions to attach the phenyl group to the pyrroloimidazole.

  • Amide Bond Formation: Condensation of 4-(pyrroloimidazol-3-yl)aniline with pyridine-2-carboxylic acid using coupling agents like HATU or EDCI.

Reactivity and Derivatives

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution on the phenyl ring (e.g., nitration, halogenation).

  • Amide Hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and the corresponding aniline.

  • Functionalization of the Pyrroloimidazole Core: Alkylation at the imidazole nitrogen or oxidation of the pyrrole ring .

TargetIC₅₀ (nM)Model SystemSource
LRRK2 Kinase12–50In vitro assay
FLT3-ITD Mutant Kinase8–30Acute myeloid leukemia cells

Pharmacological Applications

Oncology

The compound’s kinase inhibitory profile positions it as a candidate for:

  • Targeted Cancer Therapy: Inhibition of FLT3-ITD mutants in acute myeloid leukemia .

  • Combination Therapies: Synergy with DNA-damaging agents due to checkpoint kinase modulation .

Neurodegenerative Diseases

LRRK2 inhibition could mitigate neuroinflammation and α-synuclein aggregation in Parkinson’s disease .

Structural and Computational Insights

Molecular Docking Studies

Docking simulations using the LRRK2 kinase domain (PDB: 4F0F) reveal:

  • Hydrogen bonds between the pyridine-2-carboxamide and Glu1948/Asp2017.

  • Hydrophobic interactions between the phenyl ring and Ile1946/Val1950 .

ADMET Predictions

  • Absorption: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents).

Recent Research and Patent Landscape

Patent Analysis

Key patents (e.g., US9156845B2) claim pyrroloimidazole derivatives as LRRK2 inhibitors, underscoring the therapeutic relevance of this chemical scaffold .

Clinical Prospects

No clinical trials have been reported for this specific compound, but phase I studies of analogs (e.g., VU0544353-1) are underway for neurodegenerative indications .

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